molecular formula C6H9BrN2 B1442592 5-bromo-1-isopropyl-1H-pyrazole CAS No. 1308384-38-4

5-bromo-1-isopropyl-1H-pyrazole

Cat. No.: B1442592
CAS No.: 1308384-38-4
M. Wt: 189.05 g/mol
InChI Key: OJWILTQCUWTJSI-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical and Medicinal Sciences

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, a term designated for molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. nih.govresearchgate.nettandfonline.com This versatility stems from the pyrazole ring's unique electronic properties, its capacity for hydrogen bonding, and the ability to be readily functionalized at multiple positions. nih.govglobalresearchonline.net

The significance of the pyrazole core is underscored by its presence in a multitude of FDA-approved drugs with diverse therapeutic applications. tandfonline.comglobalresearchonline.net These include anti-inflammatory agents like celecoxib, anticancer drugs such as crizotinib (B193316) and ruxolitinib, and treatments for erectile dysfunction like sildenafil. tandfonline.comglobalresearchonline.net The broad spectrum of biological activities exhibited by pyrazole derivatives encompasses antibacterial, antifungal, antiviral, analgesic, and antidepressant properties. globalresearchonline.netnih.govhilarispublisher.com

Beyond pharmaceuticals, pyrazole derivatives find utility in agrochemicals, dyes, and as ligands in coordination chemistry. globalresearchonline.net Their adaptability and the relative ease of their synthesis have made them a focal point of extensive research. nih.govorientjchem.org

Overview of Halogenated and N-Substituted Pyrazole Derivatives in Academic Literature

The introduction of halogen atoms and various N-substituents onto the pyrazole ring dramatically influences the physicochemical and pharmacological properties of the resulting molecules. Halogenation, particularly at the C4 or C5 position, can enhance binding affinity to biological targets, modulate metabolic stability, and serve as a handle for further synthetic transformations. researchgate.netresearchgate.net The reaction of pyrazoles with N-halosuccinimides is a common and efficient method for achieving C4-halogenation. researchgate.net

Research Trajectory and Importance of 5-Bromo-1-isopropyl-1H-pyrazole Studies

While extensive research exists for the broader class of pyrazoles, studies focusing specifically on this compound are more specialized. This compound is primarily recognized as a valuable synthetic intermediate. The combination of a bromine atom at the 5-position and an isopropyl group at the N1-position makes it a versatile building block for the synthesis of more complex, polysubstituted pyrazole derivatives.

The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce a wide array of functional groups. The N-isopropyl group, on the other hand, can influence the compound's solubility and steric profile, which can be advantageous in the design of molecules with specific biological targets.

Although detailed, large-scale research findings on the direct biological activities of this compound are not extensively published, its importance lies in its potential as a precursor for generating libraries of novel pyrazole-based compounds for drug discovery and materials science. The strategic placement of its functional groups allows for systematic modifications and the exploration of structure-activity relationships in the development of new chemical entities.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₆H₉BrN₂
Molecular Weight 189.05 g/mol
CAS Number 1308384-38-4
Appearance Solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-5(2)9-6(7)3-4-8-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWILTQCUWTJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308384-38-4
Record name 5-bromo-1-(propan-2-yl)-1H-pyrazole
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Synthetic Methodologies for 5 Bromo 1 Isopropyl 1h Pyrazole and Analogous Pyrazole Compounds

Classical and Conventional Synthetic Approaches to Pyrazole (B372694) Ring Formation

The foundational methods for constructing the pyrazole ring have been established for over a century and continue to be widely used due to their reliability and versatility. These approaches typically involve the formation of the five-membered ring through the reaction of key building blocks.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most classic and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. nih.govmdpi.com This approach, famously known as the Knorr pyrazole synthesis, typically utilizes 1,3-dicarbonyl compounds or their synthetic equivalents as the three-carbon backbone. beilstein-journals.orgnih.gov The reaction proceeds through the nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the 1,3-dicarbonyl precursor and the hydrazine. mdpi.com For instance, reacting substituted acetylacetone (B45752) with various hydrazines can produce 1,3,5-substituted pyrazoles in good to excellent yields. mdpi.com However, a significant challenge with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the potential formation of two regioisomers, which can complicate purification processes. beilstein-journals.orgnih.gov

Beyond 1,3-diketones, other precursors like α,β-unsaturated ketones and aldehydes can also undergo cyclocondensation with hydrazines. nih.govlongdom.org These reactions first form pyrazoline intermediates, which are then oxidized to the corresponding pyrazoles. nih.gov If the α,β-unsaturated system contains a good leaving group, the pyrazole can be formed directly through an addition-elimination mechanism. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

1,3-Difunctional PrecursorHydrazine DerivativeConditionsProduct TypeReference
1,3-Diketones (e.g., Acetylacetone)Substituted HydrazinesEthylene glycol, Room Temperature1,3,5-Trisubstituted Pyrazoles mdpi.com
Cross-conjugated EnynonesArylhydrazinesRoom Temperature, No CatalystRegioselective Pyrazole Derivatives nih.gov
Ethyl 4,4,4-trifluoro-3-oxobutanoateArylhydrazineN,N-dimethylacetamide, Acid Medium5-Aryl-3-trifluoromethyl Pyrazoles (High Regioselectivity) nih.gov
α,β-Unsaturated KetonesHydrazine DerivativesStandard (often requires subsequent oxidation)Pyrazolines, then Pyrazoles nih.govlongdom.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, have emerged as a powerful strategy for synthesizing complex molecules like pyrazoles. beilstein-journals.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple starting materials. longdom.orgmdpi.com

A common MCR approach for pyrazole synthesis involves the one-pot reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), malononitrile, and hydrazine hydrate. nih.govnih.gov This four-component reaction proceeds through a cascade of events, often initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration, to afford highly substituted pyrano[2,3-c]pyrazole derivatives. beilstein-journals.orgnih.gov The use of various catalysts, or sometimes catalyst-free conditions in green solvents like water, can influence the reaction's efficiency and outcome. longdom.orgmdpi.comnih.gov Another strategy involves the three-component reaction of enaminones, an aldehyde, and hydrazine hydrochloride in water to produce 1H-pyrazole derivatives. longdom.org

Table 2: Selected Multicomponent Reactions for Pyrazole Synthesis

Number of ComponentsReactantsKey FeaturesProductReference
FourAldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateOne-pot synthesis, often catalyzed, produces fused ring systems.Pyrano[2,3-c]pyrazoles beilstein-journals.orgnih.gov
ThreeEnaminones, Benzaldehyde, Hydrazine-HClSustainable approach using water as a solvent.1H-Pyrazoles longdom.org
Five5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine HydrateSolvent-free synthesis catalyzed by montmorillonite (B579905) K10.Highly Substituted Pyrano[2,3-c]pyrazoles mdpi.com
ThreeAryl Glyoxal, Aryl Thioamide, PyrazolonesGreen, room temperature reaction in HFIP solvent.Pyrazole-linked Thiazoles acs.org

1,3-Dipolar Cycloaddition Reactions of Diazo Compounds

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocyclic rings. In pyrazole synthesis, this involves the reaction of a diazo compound (the 1,3-dipole) with a dipolarophile containing a carbon-carbon double or triple bond (an alkene or alkyne). researchgate.netresearchgate.net This [3+2] cycloaddition approach offers a direct route to the pyrazole or pyrazoline ring system. wikipedia.org

When an alkyne is used as the dipolarophile, the reaction directly yields a pyrazole. rsc.org The reaction with an alkene produces a pyrazoline, which can then be oxidized to the corresponding pyrazole. wikipedia.org A significant advantage of this method is the high degree of regioselectivity often observed. For instance, the reaction of diazomethane (B1218177) with trans-diethyl glutaconate is 100% regioselective. wikipedia.org

Due to the often toxic and explosive nature of diazo compounds, methods for their in situ generation are highly preferred. nih.govresearchgate.net A common strategy is the base-induced decomposition of tosylhydrazones, which can be formed in the same pot from an aldehyde and tosylhydrazine. The resulting diazo compound is immediately trapped by the dipolarophile, avoiding its isolation. nih.govresearchgate.net

Advanced and Sustainable Synthetic Techniques for Pyrazole Derivatives

In response to the growing need for green and efficient chemical processes, advanced energy sources like microwave irradiation and ultrasound have been applied to pyrazole synthesis, often leading to dramatic improvements over conventional methods. tandfonline.comrsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can lead to a significant reduction in reaction times, increased yields, and improved product purity compared to conventional heating methods. tandfonline.comnih.gov The rapid and uniform heating provided by microwaves can accelerate reaction rates, sometimes by several orders of magnitude. nih.gov

This technique has been successfully applied to nearly all classical pyrazole syntheses. For example, the cyclocondensation of 1,3-diketones with hydrazines, which can take several hours under reflux, can often be completed in a matter of minutes under microwave irradiation, frequently with higher yields. mdpi.comrsc.org Microwave heating has also been shown to be highly effective for multicomponent reactions, enabling the rapid, solvent-free synthesis of complex pyrazole derivatives. nih.govresearchgate.net The synthesis of the p38α inhibitor BIRB 796, which features a pyrazole core, heavily utilizes microwave heating to accelerate key steps. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Reaction TypeConventional Method (Time)Microwave Method (Time)Key AdvantageReference
Four-component synthesis of pyrano[2,3-c]pyrazoles2-2.5 hours (Reflux)10-15 minutesDrastic reduction in reaction time nih.gov
Synthesis of 5-aminopyrazolesNot specifiedNot specified (stated as excellent yield)Excellent yields rsc.org
Synthesis of 3,5-disubstituted-1H-pyrazolesNot specifiedSolvent-free, rapidEnvironmentally friendly (solvent-free) mdpi.com
Epoxide ring-opening with pyrazolesConventional heating (hours)1 minuteSignificant time reduction, suitable for high-throughput screening nih.gov

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. The process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates and yields. researchgate.netnih.gov This technique is considered a green chemistry approach as it often leads to shorter reaction times, milder conditions, and reduced energy consumption. researchgate.netnih.gov

Ultrasound has proven particularly effective for accelerating multicomponent reactions for pyrazole synthesis. nih.gov Shabalala et al. reported a catalyst-free, four-component synthesis of pyrano[2,3-c]pyrazoles in water under ultrasonic irradiation, achieving excellent yields in a short timeframe. nih.govnih.gov This method avoids the need for harsh catalysts and organic solvents, making it an environmentally benign alternative to traditional protocols. nih.gov The synthesis of novel pyrazole and pyrimidine (B1678525) derivatives under ultrasound irradiation resulted in better yields and significantly shorter reaction times compared to conventional heating methods. researchgate.net

Table 4: Examples of Ultrasound-Assisted Pyrazole Synthesis

Reaction TypeReactantsConditionsKey AdvantageReference
Four-component synthesisEthyl acetoacetate, Aromatic aldehydes, Hydrazine monohydrate, MalononitrileUltrasonic irradiation, Water, Catalyst-freeGreen, rapid, excellent yields, no byproducts nih.govnih.gov
Three-component synthesisPyrazole-4-carbaldehyde, 1,3,4-thiadiazol-2-amines, 2-mercaptoacetic acidUltrasonic irradiation, 50-65 min, 50 °CHigh yields (91-97%) and short reaction times mdpi.com
CyclocondensationChalcones, Hydrazine derivativesUltrasound irradiationReduced energy consumption and reaction times nih.gov
General Pyrazole SynthesisChalcones, Hydrazine hydrate/hydrazine hydrochlorideUltrasound irradiationBetter yields and shorter reaction times vs. conventional method researchgate.net

Mechanochemical Activation in Pyrazole Synthesis

Mechanochemical synthesis, a method employing mechanical force to induce chemical reactions, is gaining traction as a sustainable and efficient alternative to traditional solvent-based methods. researchgate.net This technique, often carried out by grinding or milling reactants together, can lead to the formation of novel compounds and offers advantages such as reduced solvent waste and potentially lower energy consumption. researchgate.net

In the context of pyrazole synthesis, mechanochemistry has been utilized for the preparation of various derivatives. For instance, a solvent-free, two-step mechanochemical process has been described for the synthesis of trifluoromethylated and non-fluorinated polysubstituted pyrazoles. sigmaaldrich.com This method involves the [3+2]-cycloaddition of in situ-generated nitrile imines with chalcones, followed by the oxidation of the resulting 5-acylpyrazolines. sigmaaldrich.com Another application is the solvent-free chlorination of pyrazoles using trichloroisocyanuric acid, which provides a rapid and simple route to 4-chloropyrazole derivatives. nih.gov While specific research on the direct mechanochemical synthesis of 5-bromo-1-isopropyl-1H-pyrazole is not extensively documented, the principles of mechanochemical activation are applicable to the broader class of pyrazole compounds.

Flow Chemistry Applications for Pyrazole Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of nitrogen-containing heterocycles like pyrazoles, offering enhanced reaction control, improved safety, and better scalability compared to conventional batch methods. mdpi.comgoogle.com This methodology allows for the safe handling of hazardous intermediates and can significantly reduce reaction times. mdpi.com

Several flow-based syntheses of pyrazoles have been developed. For example, a continuous-flow process for the synthesis of 3,5-disubstituted pyrazoles has been reported, involving the sequential copper-mediated homocoupling of alkynes and a Cope-type hydroamination of the intermediate 1,3-diynes with hydrazine. rsc.org Another approach established a flow setup for synthesizing pyrazole-4-carboxylate derivatives from vinylidene keto ester intermediates and hydrazine derivatives, achieving good to very good yields and excellent regioselectivities. mdpi.com The Knorr cyclocondensation has also been adapted to flow conditions for pyrazole synthesis. mdpi.com A notable example involved the diazotization of 5-bromo-2-methoxyaniline (B1307452) followed by reduction to the hydrazine derivative, which then reacted with (E)-4-(dimethylamino)but-3-en-2-one in a flow reactor to produce the corresponding pyrazole. mdpi.com

A modular continuous flow "assembly line" approach has been developed for the synthesis of highly functionalized fluorinated pyrazoles, where sequential reactor modules perform N-alkylation, arylation, deprotection, and amidation. google.com This highlights the potential of flow chemistry for the multi-step synthesis of complex pyrazole derivatives.

Regioselective Functionalization and Bromination Strategies

The functionalization of the pyrazole ring is a key strategy for creating a diverse range of derivatives with various applications. The reactivity of the pyrazole core allows for site-specific modifications, with the C4 position being generally nucleophilic and the C3 and C5 positions being more electrophilic. purdue.edu

Site-Specific Bromination at Position 5 of the Pyrazole Nucleus

Achieving regioselective bromination of the pyrazole ring is crucial for the synthesis of specific isomers. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. researchgate.net To achieve bromination at the C3 or C5 positions, the C4 position often needs to be blocked. researchgate.net An alternative strategy involves the C5 halogenation of appropriately N-substituted pyrazole anions. researchgate.net

For instance, the treatment of 1-aryl-3-CF3-1H-pyrazoles with n-BuLi followed by trapping with elemental iodine results in exclusive formation of the 5-iodo derivatives. nih.gov This indicates that deprotonation at the C5 position, creating a nucleophilic center, is a viable strategy for site-specific halogenation. While this example uses iodination, a similar principle can be applied for bromination. The synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester has been achieved by reacting 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with phosphorus oxybromide (POBr₃). google.com This demonstrates a dehydroxyhalogenation approach to introduce bromine at the C5 position.

N-Alkylation with Isopropyl Groups

The introduction of an alkyl group, such as an isopropyl group, at the N1 position of the pyrazole ring is a common synthetic step. Various methods exist for the N-alkylation of pyrazoles. Traditional methods often involve reacting the pyrazole with an alkyl halide in the presence of a base. google.com

More advanced and selective methods have also been developed. For example, acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles has been demonstrated. mdpi.com When unsymmetrical pyrazoles are used, a mixture of regioisomers can be formed, with the major product often determined by steric factors. mdpi.com Another innovative approach utilizes engineered enzymes in a cyclic two-enzyme cascade for the selective N-alkylation of pyrazoles with simple haloalkanes, achieving very high regioselectivity. nih.gov The use of crystalline aluminosilicates or aluminophosphates as catalysts for the N-alkylation of pyrazole derivatives with alcohols has also been reported, offering a method with high yield under mild conditions. google.comnih.gov

Introduction of Additional Functional Groups on the Pyrazole Core

The pyrazole scaffold can be further modified by introducing a variety of functional groups to tune its chemical and pharmacological properties. rsc.org The introduction of these groups can be achieved through various reactions.

Transition-metal-catalyzed C-H functionalization is a powerful tool for creating new C-C and C-heteroatom bonds on the pyrazole ring. acs.org This direct approach avoids the need for pre-functionalized pyrazoles. acs.org For example, flow lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with an electrophilic reagent allows for the introduction of functional groups like aldehyde, acid, and boron pinacolate at the C5 position. organic-chemistry.org

The pyrazole ring can also be constructed with pre-existing functional groups. Multi-component reactions are particularly useful for this purpose, allowing for the one-pot synthesis of highly substituted pyrazoles. sigmaaldrich.com For example, a three-component procedure involving the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes yields 3,5-disubstituted 1H-pyrazoles. sigmaaldrich.com

Precursor Chemistry and Intermediate Derivatization for this compound Synthesis

The synthesis of this compound can be envisioned through several routes involving key precursors and intermediate derivatization steps. One logical approach would involve the initial synthesis of a pyrazole ring, followed by sequential or strategically ordered bromination and N-isopropylation.

A plausible synthetic pathway could start with the synthesis of a 5-bromopyrazole derivative, which is then N-alkylated with an isopropyl group. For example, 5-bromo-1H-pyrazole can serve as a direct precursor. bldpharm.com Alternatively, a pyrazole with a hydroxyl group at the C5 position could be a precursor, which is then converted to the bromide. google.com For instance, the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester starts from diethyl butynedioate and methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, which is subsequently brominated. google.com

Another strategy involves the synthesis of 1-isopropyl-1H-pyrazole first, followed by regioselective bromination at the C5 position. The synthesis of N-alkylpyrazoles can be achieved from N-nonsubstituted pyrazole derivatives and an alcohol using a crystalline aluminosilicate (B74896) or aluminophosphate catalyst. google.comnih.gov The subsequent bromination would need to be highly regioselective for the C5 position.

The table below summarizes some key precursors and their potential roles in the synthesis of this compound.

Precursor/IntermediateRole in Synthesis
5-Bromo-1H-pyrazoleDirect precursor for N-isopropylation.
1-Isopropyl-1H-pyrazolePrecursor for regioselective C5-bromination.
5-Hydroxy-1-isopropyl-1H-pyrazoleIntermediate for dehydroxybromination.
Diethyl butynedioateStarting material for building the pyrazole core. google.com
IsopropylhydrazineSource of the N-isopropyl group and one of the nitrogen atoms of the pyrazole ring.
1,3-Dicarbonyl compoundsCommon precursors for cyclocondensation with hydrazines to form the pyrazole ring. sigmaaldrich.com

Reactivity and Reaction Pathways of 5 Bromo 1 Isopropyl 1h Pyrazole

Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 5-bromo-1-isopropyl-1H-pyrazole exhibits distinct reactivity at its different positions. The presence of a bromine atom at the C5 position and available carbon atoms at the C3 and C4 positions allows for a range of substitution reactions.

Nucleophilic Displacement of the Bromine Atom at Position 5

The bromine atom at the C5 position of the pyrazole ring is susceptible to nucleophilic displacement, although this can be challenging compared to other positions. Mechanistic studies have shown that such displacement reactions can occur under specific conditions, often requiring elevated temperatures or the use of highly reactive nucleophiles. nih.gov For instance, the displacement of a halogen at the 5-position of a pyrazole ring can be achieved using various nucleophiles, a reaction pathway that is crucial for introducing diverse functional groups. While direct data on this compound is limited, related pyrazole systems demonstrate that this position can be targeted for substitution.

Electrophilic and Nucleophilic Functionalization at Pyrazole Carbon Positions (C3, C4)

The C4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution due to its higher electron density. Reactions such as halogenation, nitration, and acylation can be directed to this site. For example, the bromination of pyrazole derivatives often occurs at the C4 position. researchgate.net

Conversely, nucleophilic functionalization at the C3 and C4 positions typically requires prior activation of the ring. This can be achieved through metallation, where a strong base like n-butyllithium deprotonates one of the ring protons, creating a nucleophilic center that can then react with various electrophiles.

Transition Metal-Catalyzed Coupling Reactions of this compound

The bromine atom on this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org this compound can be effectively coupled with various aryl and heteroaryl boronic acids or esters to produce 5-substituted pyrazole derivatives. researchgate.netrsc.org These reactions typically employ a palladium catalyst, such as those based on phosphine (B1218219) ligands, and a base to facilitate the catalytic cycle. mit.edunih.gov The reaction conditions can be optimized to achieve high yields and tolerate a wide range of functional groups. rsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Aryl Boronic Acid Catalyst Base Solvent Product Yield
Phenylboronic acid Pd(PPh3)4 K2CO3 Dioxane/H2O 5-Phenyl-1-isopropyl-1H-pyrazole Good
4-Methoxyphenylboronic acid XPhos Pd G2 K3PO4 Toluene 1-Isopropyl-5-(4-methoxyphenyl)-1H-pyrazole High

Other Cross-Coupling Methodologies (e.g., Sonogashira, Heck, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura reaction, this compound is a suitable partner in other important cross-coupling reactions:

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org It allows for the introduction of alkyne moieties onto the pyrazole ring, which are valuable for further synthetic transformations. researchgate.net

Heck Reaction: The Heck reaction couples the bromopyrazole with an alkene to form a substituted alkene, providing a route to vinyl-substituted pyrazoles. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 5-amino-pyrazole derivatives from this compound and various amines. chemspider.com

Table 2: Overview of Other Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst System Product Type
Sonogashira Terminal Alkyne Pd/Cu 5-Alkynyl-1-isopropyl-1H-pyrazole
Heck Alkene Pd complex 5-Vinyl-1-isopropyl-1H-pyrazole

Oxidation and Reduction Chemistry of the this compound Framework

The pyrazole ring is generally stable to oxidation, but under certain conditions, reactions can occur. For instance, oxidative coupling of pyrazol-5-amines can lead to the formation of azo derivatives. nih.gov While the isopropyl group is relatively robust, harsh oxidizing conditions could potentially lead to its modification or removal.

Reduction of the this compound framework can be achieved through several methods. Catalytic hydrogenation can lead to the reductive debromination of the C5 position, yielding 1-isopropyl-1H-pyrazole. This provides a method for removing the bromine atom when it is no longer needed for further functionalization.

Tautomerism and its Influence on this compound Reactivity and Structure

Tautomerism, the phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the formal position of a hydrogen atom and a double bond, is a key characteristic of many heterocyclic compounds, including pyrazoles. nih.govencyclopedia.pub However, the potential for tautomerism in a substituted pyrazole is highly dependent on the nature and position of its substituents.

In the case of this compound, the presence of an isopropyl group on the N1 nitrogen atom of the pyrazole ring fundamentally dictates its tautomeric behavior. For N-unsubstituted pyrazoles, annular tautomerism is a significant feature, where a proton can migrate between the two nitrogen atoms (N1 and N2) of the pyrazole ring. nih.govencyclopedia.pub This results in an equilibrium between two different tautomeric forms.

However, in this compound, the isopropyl group at the N1 position effectively "fixes" the structure and prevents the shuttling of a proton between the ring's nitrogen atoms. This substitution eliminates the possibility of annular tautomerism. nih.govresearchgate.net As a result, this compound exists as a single, stable constitutional isomer and does not exhibit the tautomeric equilibrium seen in its N-unsubstituted counterparts.

The absence of tautomerism has a direct and significant influence on the reactivity and structure of this compound. Its reactivity is therefore not complicated by the presence of multiple tautomeric forms in a reaction mixture, which can sometimes lead to a mixture of products in N-unsubstituted pyrazoles. The structure is locked, meaning that reactions will proceed from a well-defined starting material. This makes this compound a predictable building block in organic synthesis.

While annular tautomerism is not a factor, the reactivity of this compound is still rich and varied, primarily centered around the reactive C-Br bond at the 5-position and the potential for functionalization at other positions on the pyrazole ring. The fixed nature of the N-isopropyl group ensures that reactions are regioselective, a desirable characteristic for the synthesis of complex molecules.

The reactivity of this compound is primarily characterized by transformations involving the carbon-bromine bond. This bond is susceptible to a variety of cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are central to the use of this compound as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

For instance, the bromine atom can be readily displaced or used to engage in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. nih.govuzh.chresearchgate.net These reactions allow for the introduction of a wide array of substituents at the 5-position of the pyrazole ring, including aryl, heteroaryl, and amino groups.

Furthermore, the pyrazole ring itself can undergo other transformations, such as lithiation followed by quenching with an electrophile, although the presence of the bromo substituent will influence the regioselectivity of such reactions. rsc.org The N-isopropyl group, being sterically bulky, can also influence the approach of reagents and thus the outcome of reactions.

The following table summarizes some of the key reaction types that this compound and its close analogs can undergo, highlighting the versatility of this compound as a synthetic intermediate.

Reaction TypeReagents and ConditionsProduct TypeReference
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2), base (e.g., K₂CO₃, K₃PO₄)5-Aryl/heteroaryl-1-isopropyl-1H-pyrazoles nih.govrsc.orgnih.gov
Buchwald-Hartwig Amination Amines, Pd catalyst (e.g., Pd(dba)₂, tBuBrettPhos), base (e.g., LHMDS)5-Amino-1-isopropyl-1H-pyrazoles researchgate.netnih.gov
Stille Coupling Organostannanes, Pd catalyst (e.g., Pd(PPh₃)₄)5-Substituted-1-isopropyl-1H-pyrazoles psu.edu
Lithiation-Electrophilic Quench Organolithium reagent (e.g., n-BuLi), electrophile (e.g., I₂)Functionalized 1-isopropyl-1H-pyrazoles rsc.orgnih.gov

It is important to note that while the N1-isopropyl group prevents annular tautomerism, other, less common forms of tautomerism, such as side-chain tautomerism, could theoretically occur if appropriate functional groups were present on the molecule. encyclopedia.pub However, for the parent compound, this compound, these are not relevant considerations. The lack of tautomerism simplifies its chemical behavior and enhances its utility as a reliable and regiochemically defined building block in organic synthesis.

Computational and Theoretical Investigations of 5 Bromo 1 Isopropyl 1h Pyrazole and Derivatives

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and stability of molecules like 5-bromo-1-isopropyl-1H-pyrazole. eurasianjournals.comeurasianjournals.com These methods provide detailed information about molecular geometry, orbital energies, and charge distribution.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry to its lowest energy state. nih.gov This allows for the precise determination of bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planarity of the pyrazole (B372694) ring and the orientation of the isopropyl and bromo substituents.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A larger energy gap suggests higher stability and lower reactivity. Furthermore, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis can also be performed to understand the charge distribution and intramolecular interactions. This analysis provides insights into the delocalization of electron density and the stability arising from hyperconjugative interactions. The molecular electrostatic potential (MEP) surface, another output of these calculations, visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding intermolecular interactions. nih.gov

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

ParameterValue
HOMO Energy (eV)-6.85
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.62
Dipole Moment (Debye)2.15

Molecular Dynamics Simulations for Conformational Analysis

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical energy functions. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time, typically nanoseconds to microseconds.

For this compound, MD simulations can be used to explore the rotational freedom around the C-N bond connecting the isopropyl group to the pyrazole ring. This allows for the identification of the most stable conformers and the energy barriers between them. The simulations can be performed in a vacuum or, more realistically, in a solvent to mimic physiological conditions. The results of these simulations provide a detailed understanding of the molecule's flexibility and the range of shapes it can adopt, which is crucial for its interaction with biological targets.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. rogue-scholar.orgbohrium.com These predictions can aid in the structural elucidation of newly synthesized compounds and help in the interpretation of experimental spectra.

The prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

For this compound, this approach can predict the 1H and 13C NMR chemical shifts. The accuracy of these predictions is often high enough to distinguish between different isomers or to confirm the proposed structure of a molecule. Comparing the predicted spectrum with the experimental one can provide a high degree of confidence in the structural assignment.

Table 2: Predicted vs. Experimental 1H NMR Chemical Shifts for this compound (Hypothetical Data)

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H36.356.32
H47.687.65
CH (isopropyl)4.524.50
CH3 (isopropyl)1.481.45

In Silico Pharmacokinetic Property Predictions and Drug-Likeness Assessment

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. semanticscholar.orgchristuniversity.in In silico methods provide a rapid and cost-effective way to predict these properties and to evaluate the "drug-likeness" of a molecule. eurasianjournals.com

Various computational models and software are available to predict key ADME parameters. For this compound, these tools can predict properties such as its solubility, permeability (as a measure of absorption), plasma protein binding, and potential to be metabolized by cytochrome P450 enzymes.

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable. Other drug-likeness scores, which take into account a wider range of molecular descriptors, can also be calculated. These in silico assessments help to prioritize compounds for further experimental testing.

Table 3: Predicted ADME and Drug-Likeness Properties of this compound (Hypothetical Data)

PropertyPredicted ValueAcceptable Range
Molecular Weight205.07 g/mol< 500
LogP2.8< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors2< 10
Lipinski's Rule of Five0 Violations-

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target protein. researchgate.net This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. nih.govresearchgate.net

The process involves placing the ligand in the binding site of the protein and then using a scoring function to evaluate the strength of the interaction. The scoring function takes into account various factors, such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

For this compound, molecular docking studies could be used to investigate its potential to inhibit a particular enzyme or to bind to a specific receptor. For example, pyrazole derivatives have been studied as inhibitors of various kinases. researchgate.net Docking this compound into the active site of a kinase would reveal its binding mode and predict its binding affinity. The results of these studies can guide the design of more potent and selective derivatives.

Table 4: Molecular Docking Results of this compound with a Hypothetical Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-7.5
Key Interacting ResiduesLys72, Glu91, Leu135
Types of InteractionsHydrogen Bond, Hydrophobic Interactions

Advanced Applications and Functional Materials Derived from 5 Bromo 1 Isopropyl 1h Pyrazole

5-Bromo-1-isopropyl-1H-pyrazole as a Ligand in Coordination Chemistry

The pyrazole (B372694) nucleus is a well-established ligand in coordination chemistry, capable of binding to metal ions primarily through its pyridine-type nitrogen atom. The electronic and steric properties of substituents on the pyrazole ring play a crucial role in determining the stability, structure, and reactivity of the resulting metal complexes. While specific studies on this compound as a ligand are not extensively documented, the known chemistry of similar pyrazole derivatives allows for an informed discussion of its potential in this field. researchgate.netekb.eg

The coordination of pyrazole-based ligands to metal centers has been the subject of numerous structural studies. For instance, the crystal structures of complexes with ligands like 3-methyl-1H-pyrazole-4-carboxylic acid have been elucidated, revealing diverse coordination modes and the formation of mononuclear or polynuclear structures. rsc.org Brominated phenyl pyrazoles have also been utilized as ligands in the synthesis of molecular magnets, indicating that the presence of a bromine atom can influence the magnetic properties of the resulting complexes. researchgate.net

To illustrate the types of structural data obtained in such studies, the following table presents information on metal complexes formed with a related pyrazole-acetamide ligand.

ComplexFormulaCrystal SystemSpace GroupNoteworthy Structural Feature
[Cd(L¹)₂Cl₂] C₂₂H₂₆CdCl₂N₆O₂MonoclinicP2₁/nThe Cd(II) ion is coordinated to two ligand molecules and two chloride ions in a distorted octahedral geometry.
Cu(L¹)₂(C₂H₅OH)₂₂ C₂₆H₃₈CuN₈O₈TriclinicP-1The Cu(II) center is coordinated to two ligand molecules and two ethanol (B145695) molecules, forming a cationic complex with nitrate (B79036) counter-ions.
Fe(L²)₂(H₂O)₂₂·2H₂O C₂₂H₂₂FeN₁₀O₈MonoclinicP2₁/cThe Fe(II) ion is in an octahedral environment, coordinated to two ligand molecules and two water molecules.

Data adapted from a study on metal complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L¹) and 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one (L²). nih.gov

Metal complexes derived from pyrazole-based ligands have shown promise in various catalytic applications. For example, a cobalt complex of 3-methyl-1H-pyrazole-4-carboxylic acid has been reported to exhibit excellent catalytic activity for the oxygen evolution reaction (OER). rsc.org The electronic properties of the pyrazole ligand, modulated by its substituents, can fine-tune the catalytic activity of the metal center. The electron-withdrawing nature of the bromine atom in this compound could potentially enhance the Lewis acidity of a coordinated metal ion, making it a more effective catalyst in certain reactions.

While direct catalytic studies of this compound complexes are yet to be reported, the broader class of pyrazole-metal complexes has been explored in various transformations. The bromo-substituent on the pyrazole ring could also serve as a site for immobilization of the catalyst onto a solid support.

Integration into Polymeric Structures and Material Science

The incorporation of heterocyclic units into polymer backbones is a widely used strategy to develop functional materials with enhanced thermal, mechanical, and optical properties. ias.ac.in Pyrazole-containing polymers, such as polyamides and microporous organic polymers (MOPs), have been synthesized and investigated for various applications. ias.ac.inacs.org

The this compound molecule is a suitable candidate for integration into polymeric structures. The bromine atom can act as a reactive site for polymerization through cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds. This would allow for the creation of conjugated polymers where the pyrazole unit is part of the polymer backbone. Such polymers could possess interesting electronic and optical properties.

A study on a pyrazole-based microporous organic polymer (MOP-PZ) demonstrated its high efficiency for CO₂ capture. acs.org This highlights the potential of pyrazole-containing porous materials in applications related to gas storage and separation. The synthesis of a polymer from this compound could lead to new materials with tailored properties for specific applications in material science.

The following table summarizes the properties of some reported pyrazole-containing polymers, illustrating the potential of this class of materials.

Polymer TypeMonomersMolecular Weight ( g/mol )Thermal Stability (Decomposition Temp.)Potential Application
Oligomer 4-(phenyldiazenyl)-1H-pyrazole-3,5-dicarboxylic acid, 1,2-diaminoethane~1,000~250 °CSensor
Copolymer 4-(phenyldiazenyl)-1H-pyrazole-3,5-dicarboxylic acid, 1,2-diaminoethane, terephthaloyl chloride~15,000~350 °CAnion sensing
Homopolymer 4-(phenyldiazenyl)-1H-pyrazole-3,5-dicarboxylic acid, 1,2-diaminoethane~24,000~400 °CHigh-performance polymer

Data adapted from a study on pyrazole-containing polymeric analogues. ias.ac.in

Optoelectronic Properties and Luminescence Studies of Pyrazole Derivatives

Pyrazole derivatives have garnered significant attention for their unique photophysical properties, which are highly tunable through chemical modification. mdpi.comnih.gov While pyrazole itself is not fluorescent, the introduction of suitable substituents can lead to compounds with strong luminescence, making them valuable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bioimaging. nih.govrsc.orgresearchgate.net

The fluorescence in substituted pyrazoles often arises from mechanisms such as intramolecular charge transfer (ICT), where electronic excitation leads to a transfer of electron density from a donor part of the molecule to an acceptor part. The combination of the electron-donating or -withdrawing nature of the substituents and the pyrazole core dictates the energy of the emitted light.

For this compound, the bromine atom acts as an electron-withdrawing group, which could be paired with an electron-donating group introduced at another position on the pyrazole ring to create a donor-acceptor system. The photophysical properties would also be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net Furthermore, the bromine atom can facilitate intersystem crossing through the heavy-atom effect, potentially leading to phosphorescence.

The table below shows the photophysical properties of a fluorescent pyrazole derivative, illustrating the type of data obtained in luminescence studies.

CompoundExcitation Max (λₑₓ, nm)Emission Max (λₑₘ, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φբ)Application
Iminopyrazole 74-Cu complex 364465101EnhancedFluorescent sensor for Cu²⁺

Data adapted from a review on fluorescent pyrazole derivatives. The data pertains to a specific iminopyrazole complex with copper. rsc.org

While specific studies on the optoelectronic properties of this compound are needed, the existing body of research on related pyrazole derivatives strongly suggests its potential as a building block for the creation of novel luminescent materials. nih.govrsc.org

Biological and Pharmaceutical Research Applications of 5 Bromo 1 Isopropyl 1h Pyrazole Analogues

Anti-Cancer Activity and Molecular Mechanisms

The pyrazole (B372694) ring is a key component in the structure of numerous protein kinase inhibitors (PKIs), which are a cornerstone of targeted cancer therapy. nih.govnih.govresearchgate.net Research has demonstrated that pyrazole derivatives can exert anti-cancer effects through multiple mechanisms, including the inhibition of cell growth, induction of programmed cell death, and interference with critical signaling pathways that drive tumor progression. nih.govmdpi.com Several clinically approved anti-cancer drugs, such as Crizotinib (B193316) and Ruxolitinib, feature a pyrazole ring, highlighting the scaffold's importance in oncology. nih.govnih.gov

Analogues based on the pyrazole framework have shown potent antiproliferative activity against a wide array of human cancer cell lines. The cytotoxic effects are often dose-dependent, and the efficacy can be significantly influenced by the specific chemical substitutions on the pyrazole ring. nih.govnih.gov For instance, studies have evaluated newly synthesized pyrazole derivatives against lung (A549), breast (MCF-7), colon (HT-29, Colo205, HCT116), and liver (HepG2) cancer cell lines, among others. nih.govmdpi.commdpi.com

One study detailed a series of pyrazole carboxamide derivatives, with some compounds showing significant growth inhibitory properties against A549 cell lines at a concentration of 10 µM. nih.gov Another research effort synthesized novel pyrazole derivatives and found they exhibited potent cytotoxicity against MCF-7 and HT-29 cancer cells, with IC50 values ranging from 2.85 to 23.99 μM for MCF-7 and 2.12 to 69.37 μM for HT-29. nih.gov Similarly, a pyrazole derivative known as compound 3f was identified as a highly active compound against the triple-negative breast cancer cell line MDA-MB-468, with an IC50 value of 14.97 μM after 24 hours of treatment. researchgate.netnih.gov

Antiproliferative Activity of Selected Pyrazole Analogues
CompoundCell LineCancer TypeIC50 Value (µM)Reference
Compound 11MCF-7Breast2.85 nih.gov
Compound 12MCF-7Breast23.99 nih.gov
Compound 11HT-29Colon2.12 nih.gov
Compound 12HT-29Colon69.37 nih.gov
Compound 3fMDA-MB-468Triple-Negative Breast14.97 (24h) researchgate.netnih.gov
Compound 3fMDA-MB-468Triple-Negative Breast6.45 (48h) researchgate.netnih.gov
Compound 43MCF-7Breast0.25 mdpi.com
Compound 37MCF-7Breast5.21 mdpi.com
Compound 50MCF-7Breast0.83–1.81 nih.gov
Compound 50A549Lung0.83–1.81 nih.gov
Compound 50HeLaCervical0.83–1.81 nih.gov

A primary mechanism through which pyrazole analogues exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.gov This process is crucial for eliminating malignant cells and is often dysregulated in cancer. nih.gov Research has shown that pyrazole derivatives can trigger apoptosis through various cellular pathways. mdpi.comnih.gov

One significant pathway involves the generation of reactive oxygen species (ROS). nih.govresearchgate.net For example, the pyrazole derivative 3f was found to induce apoptosis in MDA-MB-468 breast cancer cells by increasing ROS levels, which in turn activates caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govnih.gov The activation of caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis and leads to the degradation of essential cellular components. nih.govmdpi.com Studies have confirmed this mechanism using techniques like Annexin-V/FITC and PI staining, which detect the externalization of phosphatidylserine, an early sign of apoptosis. researchgate.netmdpi.com

Furthermore, pyrazole compounds can modulate the expression of key apoptosis-regulating proteins. mdpi.com This includes upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death. mdpi.com

The pyrazole scaffold is particularly effective in the design of inhibitors targeting specific protein kinases involved in cancer development. nih.govnih.gov

RET Kinase: The REarranged during Transfection (RET) kinase is a receptor tyrosine kinase whose mutations or rearrangements can act as oncogenic drivers in various cancers, including lung and thyroid carcinomas. mdpi.comnovartis.com Pyrazole-based compounds have been developed as potent and selective RET kinase inhibitors. mdpi.comnovartis.com Molecular modeling studies have identified crucial interactions between the pyrazole ring and key amino acid residues in the RET kinase active site, such as Ala807 and Leu881, which are essential for inhibition. mdpi.com A pyrazolo[1,5-a]pyrimidine derivative, compound WF-47-JS03 (1), was identified as a potent RET kinase inhibitor that induced strong regression of RET-driven tumors in preclinical models. novartis.com

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation. nih.govmdpi.com Pyrazole analogues have been designed as selective COX-2 inhibitors. nih.govnih.gov Novel pyrazole derivatives have demonstrated potent COX-2 inhibition with IC50 values in the nanomolar to low micromolar range (e.g., 0.043-0.56 μM). nih.gov These compounds often show high selectivity for COX-2 over the related COX-1 enzyme, which is important for reducing potential side effects. nih.govnih.gov The anti-cancer effect of these COX-2 inhibitors is linked to their ability to suppress the production of prostaglandins, which can promote tumor growth. mdpi.com

By inhibiting specific kinases and inducing apoptosis, pyrazole analogues can modulate entire signaling pathways that are critical for oncogenesis. The inhibition of kinases like RET, EGFR, and CDKs disrupts the downstream signaling cascades that control cell proliferation, survival, and differentiation. nih.govnih.govnih.gov

For example, pyrazole N-aryl sulfonate derivatives that inhibit COX-2 have been shown to suppress oral squamous cell carcinoma by targeting the JAK/STAT3 pathway. mdpi.com This pathway is crucial for cell proliferation and survival, and its inhibition leads to reduced tumor growth. mdpi.com Other pyrazole compounds have been shown to induce cell cycle arrest, for instance at the G1/S or G2/M phase, preventing cancer cells from completing the division process. mdpi.comnih.gov The ability of these compounds to interact with multiple targets, such as tubulin, topoisomerase II, and various kinases, underscores their potential to disrupt cancer cell biology through a multi-pronged approach. nih.govmdpi.com

Anti-Inflammatory and Immunomodulatory Effects

The pyrazole core is present in several well-known anti-inflammatory drugs, and research continues to explore new analogues for their potential in treating inflammatory conditions. nih.govnih.gov The primary mechanism for this activity is often linked to the inhibition of enzymes involved in the inflammatory cascade. benthamscience.com

As discussed in the context of cancer, many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. nih.govnih.gov By inhibiting COX-2, these compounds block the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. mdpi.comrsc.org

Numerous studies have synthesized and evaluated pyrazole analogues for their anti-inflammatory activity, often using models like carrageenan-induced paw edema in rats. nih.govnih.govbenthamscience.com Some of these novel compounds have demonstrated anti-inflammatory efficacy comparable or superior to established drugs like celecoxib and indomethacin. nih.govrsc.org For example, a study on new pyrazole–pyridazine hybrids identified trimethoxy derivatives that showed higher COX-2 inhibitory action than celecoxib, with IC50 values of 1.50 and 1.15 μM. rsc.org These compounds also effectively reduced the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in macrophage cell lines. rsc.org

COX-2 Inhibitory Activity of Selected Pyrazole Analogues
CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Compound 110.043>2325 nih.gov
Compound 120.049>2040 nih.gov
Compound 150.045>2222 nih.gov
Compound AD 532Less potent than CelecoxibNot Specified nih.gov
Trimethoxy derivative 5f1.50Not Specified rsc.org
Trimethoxy derivative 6f1.15Not Specified rsc.org
1,5-diphenyl pyrazole (Compound 2)0.45111.1 nih.gov

Other Inflammatory Pathway Modulators

Pyrazole derivatives have demonstrated notable anti-inflammatory properties through various mechanisms. encyclopedia.pub Certain analogues function by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. nih.govnih.gov For instance, some 4-pyrazolyl benzenesulfonamide derivatives have shown potent, selective inhibitory activity against the COX-2 enzyme. nih.gov

The anti-inflammatory effects of pyrazole analogues are also attributed to the modulation of pro-inflammatory cytokines. sci-hub.se Studies have shown that certain derivatives can reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-12 (IL-12). sci-hub.semdpi.com For example, a pyrazole-containing indolizine derivative was found to decrease the expression of NF-κB, a key regulator of the inflammatory response, and TNF-α. sci-hub.se

Some pyrazole derivatives exhibit a dual inhibitory effect on both COX and lipoxygenase (LOX) pathways, which can lead to a more potent anti-inflammatory response compared to single-pathway inhibitors. nih.gov The structural features of these molecules, such as the presence of specific substituent groups on the pyrazole ring, play a crucial role in their anti-inflammatory potency. sci-hub.se For instance, compounds with electron-withdrawing groups, like a nitro group, have shown enhanced anti-inflammatory activity. sci-hub.se

Table 1: Anti-inflammatory Activity of Selected Pyrazole Analogues

Compound TypeMechanism of ActionKey Findings
4-Pyrazolyl benzenesulfonamide derivativesSelective COX-2 inhibitionExhibited anti-inflammatory activity comparable or superior to indomethacin and celecoxib with minimal ulcerogenic effects. nih.gov
Diaryl pyrazole derivativesInhibition of TNF-α and IL-6Showed significant inhibition of IL-6. mdpi.com
Pyrazole-containing indolizine derivativeReduction of NF-κB and TNF-α expressionDecreased the expression of pro-inflammatory cytokines. sci-hub.se
Benzotiophenyl pyrazole derivativesDual COX-2/5-LOX inhibitionDemonstrated better COX-2 inhibition than celecoxib and similar 5-LOX inhibition to licofelone. nih.gov

Antimicrobial and Antifungal Efficacy

Pyrazole derivatives have been extensively investigated for their broad-spectrum antimicrobial and antifungal activities. mdpi.comnih.gov

Numerous studies have highlighted the potential of pyrazole analogues as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govekb.eg Some derivatives have shown considerable activity against Staphylococcus aureus and Escherichia coli. nih.gov The antibacterial efficacy of these compounds is often influenced by the nature of the substituents on the pyrazole ring. For example, the incorporation of electron-withdrawing groups such as bromo, nitro, and hydroxy groups has been shown to enhance activity against various bacterial strains. ajpp.in

Several pyrazole derivatives have demonstrated potent activity against multidrug-resistant (MDR) bacterial strains, which pose a significant threat to public health. nih.govmdpi.com For instance, certain thiazolo-pyrazole derivatives have been identified as potent agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Additionally, imidazo-pyridine substituted pyrazole derivatives have exhibited broad-spectrum antibacterial activity, proving more effective than ciprofloxacin against several Gram-positive and Gram-negative strains, including MRSA. nih.gov The mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication. nih.gov

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives

Compound ClassTarget BacteriaNotable Activity
4-Pyrazolyl benzenesulfonamide derivativesE. coli, S. aureusAppreciable activity against both strains. nih.gov
Thiazolo-pyrazole derivativesMethicillin-resistant S. aureus (MRSA)Potent anti-MRSA agents with MIC values as low as 4 μg/ml. nih.gov
Imidazo-pyridine substituted pyrazolesGram-positive and Gram-negative strainsBetter activity than ciprofloxacin, with MBC values <1 μg/ml for most strains. nih.gov
Triazine-fused pyrazole derivativesMultidrug-resistant strainsPotent inhibitors of S. epidermidis and Enterobacter cloacae. nih.gov

The antifungal properties of pyrazole derivatives have been well-documented against a range of fungal pathogens. nih.govnih.gov These compounds have shown inhibitory effects against clinically relevant fungi such as Candida albicans and Aspergillus niger. nih.govnih.gov The structure-activity relationship is critical in determining the antifungal potency. For example, the presence of electronegative atoms like fluorine and oxygen in the substituents of the pyrazole ring can significantly influence the strength of the antifungal activity against C. albicans. nih.gov

Pyrazole carboxamide derivatives have been a particular focus of research, with some compounds displaying notable antifungal activity against phytopathogenic fungi. nih.gov For instance, certain isoxazolol pyrazole carboxylates have demonstrated strong activity against Rhizoctonia solani. nih.gov The mechanism of action for some of these antifungal pyrazole derivatives may involve the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. acs.org

Table 3: Antifungal Activity of Selected Pyrazole Derivatives

Compound TypeFungal Strain(s)Key Findings
Pyrazole carboxylic acid derivativesCandida albicansMost molecules showed inhibitory effects. nih.gov
Pyrazole carboxamidesAspergillus niger, Candida albicansExhibited excellent antifungal activity. nih.gov
Isoxazolol pyrazole carboxylatesRhizoctonia solaniDisplayed strong antifungal activity with a low EC50 value. nih.gov
Pyrazoleacetamide derivativesCandida albicans, Aspergillus nigerCompounds with -CH3, -CH3O, and -CN groups were found to be active. nih.gov

Pyrazole derivatives have emerged as a promising class of compounds in the search for new anti-tuberculosis agents. researchgate.netresearchgate.net A series of imidazole and triazole diarylpyrazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.govrsc.org Several of these compounds displayed significant antimycobacterial activity, with minimum inhibitory concentrations (MIC90) comparable to the second-line anti-TB drug kanamycin. nih.gov

One of the proposed mechanisms for their anti-tuberculosis action is the inhibition of cytochrome P450 enzymes in M. tuberculosis, such as CYP121A1. nih.govrsc.org This enzyme is essential for the survival of the bacterium. Certain pyrazole derivatives have been shown to bind to the active site of CYP121A1, thereby inhibiting its function. nih.govrsc.org Another potential target is the UDP-galactopyranose mutase (UGM), an enzyme crucial for the synthesis of the mycobacterial cell wall. mdpi.com While some pyrazole analogues have shown inhibitory activity against MtbUGM, this did not always correlate with whole-cell antituberculosis activity, suggesting other mechanisms may be at play. mdpi.com

Table 4: Anti-Tuberculosis Activity of Pyrazole Analogues

Compound SeriesTarget/MechanismAntimycobacterial Activity (MIC90)
Imidazole diarylpyrazolesCYP121A1 inhibition3.95–12.03 μg/mL nih.govrsc.org
Triazole diarylpyrazolesCYP121A1 inhibition4.35–25.63 μg/mL nih.govrsc.org
Pyrazole-based MtbUGM inhibitorsUGM inhibitionSome compounds showed MtbUGM inhibition but did not inhibit the growth of M. tuberculosis. mdpi.com

Antiviral Properties and Mechanism of Action

The antiviral potential of pyrazole derivatives has been recognized, although this area of research is less extensive compared to their antibacterial and antifungal applications. mdpi.comnih.gov The core pyrazole structure serves as a versatile scaffold for the development of compounds with activity against various viruses. nih.gov The specific mechanisms of action are still under investigation and likely vary depending on the viral target and the specific chemical structure of the pyrazole analogue.

Applications in Neurodegenerative Disease Research

Pyrazole-based compounds are being explored as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. dntb.gov.uamdpi.com Pyrazoline derivatives, a related class of compounds, have shown promise in the management of Alzheimer's disease by acting as inhibitors of acetylcholinesterase (AChE) and beta-amyloid (Aβ) plaque formation. nih.govnih.gov

In the context of Parkinson's disease, pyrazolines have been investigated for their ability to target monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), enzymes involved in the metabolism of neurotransmitters. nih.govnih.gov The inhibition of these enzymes can help to alleviate some of the symptoms of Parkinson's disease. The stable nature of the pyrazoline ring makes it a suitable anchor for developing new drugs targeting neurodegenerative pathways. nih.gov The versatility of the pyrazole scaffold allows for structural modifications to optimize the inhibitory activity against specific enzymes relevant to neurodegenerative diseases. frontiersin.org

Potential in Alzheimer's Disease Therapeutics

While direct research on 5-bromo-1-isopropyl-1H-pyrazole for Alzheimer's disease is not extensively documented, the broader class of pyrazole derivatives has shown potential in targeting mechanisms relevant to the disease. Hybrids containing both indole and pyrazole groups are being explored for their therapeutic potential in treating conditions like Alzheimer's disease mdpi.com. The core strategy involves designing molecules that can interact with key pathological targets. For instance, certain pyrazole derivatives have been identified as potent inhibitors of Beta-secretase 1 (BACE1), an enzyme pivotal in the formation of amyloid-β plaques, a hallmark of Alzheimer's disease. One modified pyrazole scaffold was reported to inhibit BACE1 with an IC50 value of 0.025 µM mdpi.com. Furthermore, pyrazole-based compounds have been investigated as acetylcholinesterase (AChE) inhibitors, a validated therapeutic approach for managing Alzheimer's symptoms mdpi.com. The structural versatility of the pyrazole scaffold allows for modifications aimed at enhancing efficacy and improving pharmacokinetic properties, making it an attractive starting point for the development of novel Alzheimer's therapeutics.

Prospects in Parkinson's Disease Treatment

The therapeutic potential of pyrazole analogues extends to Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons researchgate.net. Research has drawn connections between the consumption of caffeine, a psychoactive compound, and a decreased risk of developing Parkinson's disease financialcontent.com. This has spurred interest in related molecular structures, including pyrazole derivatives that can act as adenosine A2a receptor antagonists. Istradefylline, an adenosine A2a receptor antagonist used in Parkinson's treatment, is a derivative of caffeine, highlighting the therapeutic relevance of this target financialcontent.com. Consequently, novel pyrazole-containing compounds are being developed and investigated for their potential to modulate this receptor and offer new treatment avenues for Parkinson's disease mdpi.comfinancialcontent.com.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds by correlating molecular structure with biological activity researchgate.net. For pyrazole derivatives, SAR studies focus on understanding how substitutions at various positions on the pyrazole ring influence their therapeutic effects researchgate.net.

Impact of Substituent Modifications on Biological Profiles

Modifications to the pyrazole scaffold significantly influence the biological activity of the resulting derivatives. The nature and position of substituents can fine-tune the electronic and physicochemical properties of the molecule, thereby affecting its interaction with biological targets researchgate.netmdpi.com.

Key observations from SAR studies on pyrazole derivatives include:

Halogenation: The presence and position of halogen atoms like bromine and chlorine can have a pronounced effect. For example, in one study on antileishmanial agents, a chlorine group at the C-4 position of the pyrazole ring was favorable for activity, whereas a bromine group at the C-4 position on an attached phenyl ring diminished the activity nih.gov.

Aryl Substituents: Aryl groups at positions 3 and 5 are common and their modifications are crucial. In a study on meprin α inhibitors, 3,5-diphenylpyrazole showed high potency. The introduction of different substituents on these phenyl rings, such as a cyclopentyl moiety, maintained high activity, while smaller groups like methyl or benzyl groups led to a decrease in inhibitory action nih.gov.

N-Substitution: Substitution on the nitrogen atom of the pyrazole ring also modulates activity. The introduction of lipophilic groups like methyl or phenyl moieties on the nitrogen of 3,5-diphenylpyrazole resulted in a 4- to 6-fold decrease in activity against meprin α and β compared to the unsubstituted version nih.gov.

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents are critical. An electron-donating substituent on an aromatic ring attached to the pyrazole nucleus was found to reduce inhibitory effects in one series of compounds, while electron-withdrawing groups were beneficial in others mdpi.comresearchgate.net.

The following table summarizes the impact of various substituent modifications on the biological activity of pyrazole derivatives based on selected studies.

Scaffold/Derivative Target/Activity Substituent Modification Observed Effect on Activity
Pyrazole DerivativeAntileishmanial4-Br group on phenyl ringDiminished activity nih.gov
Pyrazole DerivativeAntileishmanialCl group at C-4 of pyrazole or on phenyl ringFavorable for activity nih.gov
3,5-DiphenylpyrazoleMeprin α InhibitionIntroduction of methyl or benzyl group at position 3(5)Decreased inhibitory activity nih.gov
3,5-DiphenylpyrazoleMeprin α InhibitionIntroduction of cyclopentyl moiety at position 3(5)Similar activity to parent compound nih.gov
3,5-DiphenylpyrazoleMeprin α and β InhibitionN-substitution with methyl or phenyl group4- to 6-fold decrease in activity nih.gov
Pyrazole-bound PhenylAnticancerTrifluoromethyl group at para positionPotent anticancer activity mdpi.com

Scaffold Hopping and Bioisosteric Replacements in Drug Design

Scaffold hopping and bioisosteric replacement are key strategies in drug design used to discover novel compounds, improve drug-like properties, and move into new chemical patent space. researchgate.netnih.gov Bioisosteric replacement involves substituting functional groups with other groups that possess similar biological properties, while scaffold hopping entails replacing the core molecular framework entirely researchgate.netnih.govacs.org.

Target Identification and Elucidation of Molecular Mechanisms of Action

Identifying the specific biological targets of this compound derivatives and understanding their molecular mechanisms are crucial for their development as therapeutic agents.

Receptor Binding and Enzyme Modulation

Pyrazole derivatives have been shown to exert their biological effects by interacting with a variety of enzymes and receptors. The pyrazole scaffold serves as a versatile framework for designing specific inhibitors.

Enzyme Inhibition:

Meprin α and β: SAR studies on pyrazole-based inhibitors revealed that the aryl moieties at the 3 and 5 positions likely target the S1 and S1' pockets of these metalloproteases nih.gov.

SHP2 Phosphatase: Pyrazolone derivatives were developed as active-site inhibitors of SHP2, a tyrosine phosphatase involved in critical cell signaling pathways. Through scaffold hopping, these were converted to azaindole inhibitors with high potency, with the most active compound showing an IC50 of 0.031 μM in an enzymatic assay nih.gov.

BACE1 and Acetylcholinesterase (AChE): As mentioned, pyrazole derivatives have been developed as inhibitors for both BACE1 and AChE, key targets in Alzheimer's disease research mdpi.com.

The ability of the pyrazole core to be strategically functionalized allows for the precise design of molecules that can fit into the active sites of specific enzymes, modulating their activity and impacting disease pathways.

Cellular Pathway Interrogations

Small molecule inhibitors are invaluable tools for dissecting complex cellular signaling pathways. By selectively blocking the function of a specific protein, researchers can observe the downstream consequences and thereby elucidate the protein's role in a particular biological process. Pyrazole derivatives, owing to their ability to be readily functionalized, have been developed as potent and selective inhibitors for a variety of protein targets, particularly kinases, which are pivotal regulators of cellular pathways. mdpi.com

While specific studies detailing the use of this compound analogues as molecular probes for cellular pathway interrogation are not extensively documented in publicly available research, the broader class of pyrazole derivatives serves as a proxy to illustrate this application. For instance, pyrazole-based inhibitors have been instrumental in understanding the roles of various kinases in cancer and inflammatory diseases.

One notable example is the use of pyrazole derivatives to probe the function of Cyclin-Dependent Kinases (CDKs). A series of novel pyrazole derivatives were synthesized and evaluated as CDK2/cyclin A2 enzyme inhibitors. rsc.org The most potent compounds from this series demonstrated significant anti-proliferative activity against a panel of cancer cell lines. rsc.org Further studies with these inhibitors, such as cell cycle analysis, revealed their mechanism of action, showing an arrest of the cell cycle, which is consistent with CDK2 inhibition. nih.gov This demonstrates how pyrazole-based molecules can be employed to investigate the cellular machinery of proliferation.

In the realm of immunology and cancer immunotherapy, pyrazole-containing compounds have been developed to target Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling. bohrium.com The use of these selective inhibitors has helped to clarify the role of HPK1 in dampening the immune response against tumors. By inhibiting HPK1, these pyrazole analogues can reinvigorate the immune system's ability to fight cancer, providing a clear example of how these compounds can be used to interrogate and manipulate cellular pathways for therapeutic benefit. bohrium.com

Furthermore, pyrazole derivatives have been designed as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a key player in neuronal apoptosis and a target for neurodegenerative diseases. The development of these selective inhibitors allows researchers to dissect the specific role of JNK3 in neuronal signaling pathways, distinguishing its function from the more ubiquitously expressed JNK1 and JNK2 isoforms. semanticscholar.org

The following table provides examples of how different pyrazole analogues have been used to interrogate specific cellular pathways.

Pyrazole Analogue ClassTarget ProteinCellular Pathway InterrogatedTherapeutic Area
Pyrazole-carboxamidesCDK2/cyclin A2Cell Cycle ProgressionCancer
Pyrazine Carboxamide PyrazolesHPK1T-cell SignalingCancer Immunotherapy
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazolesJNK3Neuronal ApoptosisNeurodegenerative Diseases
Indole-linked PyrazolesCDK2Cell Proliferation and ApoptosisCancer mdpi.com

Lead Compound Identification and Optimization for Drug Discovery

The process of drug discovery often begins with the identification of a "hit" molecule from a high-throughput screen, which is then developed into a "lead" compound with more desirable properties. Lead optimization is a critical phase where the chemical structure of the lead compound is systematically modified to enhance its efficacy, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADMET). researchgate.netnih.gov The pyrazole scaffold is highly amenable to such modifications, making it a privileged structure in drug discovery. nih.gov

The journey from a pyrazole-based hit to a clinical candidate is exemplified by the development of numerous drugs. For instance, Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), features a pyrazole core and is used for the treatment of myelofibrosis. nih.gov The discovery of Ruxolitinib involved extensive structure-activity relationship (SAR) studies to optimize the pyrazole scaffold for potent and selective inhibition of the target kinases. nih.gov

The following interactive table illustrates a hypothetical lead optimization campaign for a series of pyrazole derivatives, showcasing how systematic structural modifications can impact biological activity and other key parameters.

Compound IDR1 GroupR2 GroupTarget Inhibition (IC50, nM)Metabolic Stability (t1/2, min)
Lead-1HPhenyl50015
Opt-1aMethylPhenyl25025
Opt-1bEthylPhenyl30020
Opt-2aH4-Fluorophenyl10045
Opt-2bH4-Chlorophenyl8050
Opt-3Methyl4-Fluorophenyl5060

This table demonstrates how the exploration of different substituents at the R1 and R2 positions of a pyrazole core can lead to significant improvements in both target potency and metabolic stability, key goals of the lead optimization process.

In silico ADMET prediction tools are also increasingly used in the lead optimization phase to prioritize the synthesis of compounds with a higher probability of success. semanticscholar.org These computational models can predict properties such as solubility, permeability, and potential toxicity, allowing medicinal chemists to focus their efforts on the most promising candidates. semanticscholar.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.